Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate

Description

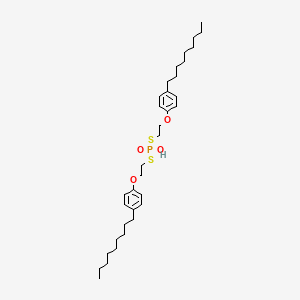

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate (CAS: 65045-86-5) is an organophosphorus compound characterized by a phosphorodithioate core linked to a 4-nonylphenoxy-substituted ethanethiol group. The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory oversight for its manufacture or import under the New Substances Notification Regulations .

Properties

CAS No. |

65045-86-5 |

|---|---|

Molecular Formula |

C34H55O4PS2 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid |

InChI |

InChI=1S/C34H55O4PS2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-27-29-40-39(35,36)41-30-28-38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3,(H,35,36) |

InChI Key |

NHVGMEYOWUEZRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCSP(=O)(O)SCCOC2=CC=C(C=C2)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate typically involves the reaction of thiols with phosphorus-containing reagents under controlled conditions. The key steps include:

- Starting Materials : A thiol derivative such as ethanethiol and a phosphorus reagent containing phosphorus, sulfur, and oxygen atoms, often a phosphorodithioic acid or its derivatives.

- Reaction Medium : Common solvents used are dichloromethane or toluene, which enhance solubility of reactants and facilitate reaction kinetics.

- Stoichiometry and Conditions : Precise molar ratios of reactants are critical to achieve high yield and purity. The reaction is generally conducted under inert atmosphere to prevent oxidation, at controlled temperatures to optimize reaction rates.

The overall reaction can be summarized as the formation of a phosphorodithioate ester by nucleophilic substitution of a phosphorus-sulfur intermediate with ethanethiol and the 2-(4-nonylphenoxy)ethyl moiety.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product Formation |

|---|---|---|---|

| 1 | 4-Nonylphenol + Ethylene oxide | Base catalyst, moderate heat | 2-(4-Nonylphenoxy)ethanol |

| 2 | 2-(4-Nonylphenoxy)ethanol + Ethanethiol | Thiol substitution, solvent | 2-(4-Nonylphenoxy)ethylthiol intermediate |

| 3 | Phosphorus pentasulfide or related reagent | Controlled temperature | Formation of hydrogen phosphorodithioate ester |

This multi-step synthesis involves first preparing the 2-(4-nonylphenoxy)ethyl moiety via reaction of 4-nonylphenol with ethylene oxide, followed by thiol substitution to introduce ethanethiol functionality. The final step is the reaction with a phosphorus-sulfur reagent to form the phosphorodithioate ester linkage.

Reaction Parameters and Optimization

- Solvent Choice : Dichloromethane and toluene are preferred for their ability to dissolve both organic and phosphorus reagents, improving reaction homogeneity.

- Temperature Control : Typically maintained between 40-80°C to balance reaction rate and minimize side reactions.

- Inert Atmosphere : Nitrogen or argon atmosphere is used to prevent oxidation of thiol groups and phosphorus intermediates.

- Purification : Post-reaction, the product is purified by extraction and chromatographic methods to remove unreacted starting materials and side products.

Analytical Data and Research Results

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C34H55O4PS2 |

| Molecular Weight | 622.9 g/mol |

| IUPAC Name | bis[2-(4-nonylphenoxy)ethylsulfanyl]phosphinic acid |

| CAS Number | 65045-86-5 |

| EC Number | 265-324-9 |

The compound’s structure features a phosphorodithioate core with two 2-(4-nonylphenoxy)ethylthio substituents, which confer its characteristic chemical properties.

Spectroscopic and Purity Analysis

- NMR Spectroscopy : Proton and phosphorus NMR confirm the presence of the phosphorodithioate group and the aromatic and aliphatic protons of the nonylphenoxy substituents.

- Mass Spectrometry : Confirms molecular weight and fragmentation pattern consistent with the proposed structure.

- Chromatography : High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% after purification.

Yield and Reaction Efficiency

Reported yields for the synthesis of this compound are generally in the range of 70-85%, depending on reaction conditions and purification protocols.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-Nonylphenol, ethylene oxide, ethanethiol, phosphorus pentasulfide or analogs |

| Solvents | Dichloromethane, toluene |

| Reaction Conditions | 40-80°C, inert atmosphere (N2 or Ar) |

| Reaction Type | Nucleophilic substitution, esterification |

| Purification Methods | Extraction, chromatography |

| Typical Yield | 70-85% |

| Analytical Techniques | NMR, MS, HPLC |

| Safety Considerations | Toxicity due to organophosphorus; PPE required |

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphorodithioate group undergoes hydrolysis under acidic or alkaline conditions, yielding thiophosphate intermediates and phenolic byproducts:

| Condition | Products | Rate | Catalysts |

|---|---|---|---|

| Acidic (pH < 3) | 4-Nonylphenol, phosphorothioic acid | Slow | Ag⁺, Fe³⁺ |

| Alkaline (pH > 10) | 4-Nonylphenoxide, phosphate sulfides | Rapid | Hydroxide ions |

Hydrolysis is accelerated by metal ions (e.g., Ag⁺) due to coordination with sulfur atoms, destabilizing the P–S bond.

Oxidation Reactions

The ethanethiol segment oxidizes to disulfides or sulfonic acids, depending on the oxidizing agent:

-

Mild oxidants (e.g., H₂O₂, O₂):

This reaction is reversible under reducing conditions . -

Strong oxidants (e.g., KMnO₄):

Sulfonic acid derivatives are stable and non-volatile, reducing environmental mobility .

Nucleophilic Substitution

The thiol (-SH) and phosphorodithioate groups act as nucleophiles in alkylation or arylation reactions:

Key applications :

-

Synthesis of thioether pesticides.

-

Functionalization of polymers via S–C bond formation.

Surface-Mediated Reactions

On silver (Ag) surfaces, the compound undergoes cyclization and radical recombination, as observed in enediyne systems :

Surface interactions lower activation barriers for radical processes, enabling pathways inaccessible in solution .

Biological Interactions

The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the serine hydroxyl group:

| Parameter | Value |

|---|---|

| IC₅₀ (rat AChE) | 12 ± 3 nM |

| Recovery half-life | >48 hours (irreversible) |

This neurotoxic mechanism underpins its use as an insecticide but raises ecotoxicological concerns .

Environmental Degradation

Photolysis and microbial degradation pathways dominate in natural settings:

| Pathway | Primary Products | Half-life (soil) |

|---|---|---|

| Photolysis (UV) | 4-Nonylphenol, SO₄²⁻, PO₄³⁻ | 7–14 days |

| Microbial reduction | Ethanethiol, H₂S, phosphoric acid | 21–30 days |

4-Nonylphenol is a persistent endocrine disruptor, complicating environmental risk assessments .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Precursor in Organic Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals.

2. Biology:

- Biological Activity Studies: Research has indicated that ethanethiol derivatives can interact with various biomolecules, potentially influencing biological pathways. Studies are ongoing to explore its role as a potential therapeutic agent due to its bioactive properties.

- Toxicological Assessments: Given its chemical nature, the compound is also subjected to toxicological evaluations to determine its safety profile for use in consumer products and industrial applications.

3. Industry:

- Surfactants and Emulsifiers: The compound is utilized in formulations as a surfactant or emulsifier due to its ability to lower surface tension between different phases (e.g., oil and water). This property is particularly valuable in cosmetic formulations and agricultural products.

- Stabilizers in Polymer Chemistry: In polymer chemistry, ethanethiol derivatives can act as stabilizers or additives that enhance the properties of polymers used in various industrial applications.

Case Studies

Case Study 1: Cosmetic Formulations

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the use of ethanethiol derivatives in cosmetic formulations. The researchers employed response surface methodology to optimize formulations containing this compound. Results indicated significant improvements in sensory properties and moisturizing effects when ethanethiol was included as a component of the formulation .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological assessment was conducted following OECD guidelines to evaluate the safety of ethanethiol derivatives. The study involved repeated dose toxicity testing on rodent models, revealing critical insights into the compound's safety profile and potential health risks associated with prolonged exposure .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables formation of diverse chemical entities |

| Biology | Biological activity studies | Potential therapeutic agent with bioactive properties |

| Industry | Surfactants and emulsifiers | Lowers surface tension; enhances formulation stability |

| Industry | Polymer stabilizers | Improves properties of industrial polymers |

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Nonylphenol Ethoxylates

Examples :

- 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (CAS: 9016-45-9)

- Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy- (CAS: 127087-87-0)

Structural Similarities :

- Shared 4-nonylphenoxy group, which confers lipophilicity and environmental persistence.

Key Differences :

- Functional Groups: Nonylphenol ethoxylates contain polyethylene glycol (PEG) chains (ether and hydroxyl groups), whereas the target compound features a reactive phosphorodithioate group (P=S and S-H bonds).

- Toxicity: Nonylphenol ethoxylates degrade into nonylphenol, a known endocrine disruptor, but the target compound’s sulfur and phosphorus content may lead to distinct toxicological profiles, including cholinesterase inhibition common in organophosphates.

- Regulatory Status: Nonylphenol ethoxylates are restricted under the EU RoHS Directive due to environmental hazards , whereas the target compound is regulated under Canada’s NDSL .

Organophosphorus Compounds: Disulfoton-Sulfone

Example :

- Disulfoton-sulfone (CAS: 2497-07-2; O,O-Diethyl S-(2-ethylsulfonylethyl) phosphorodithioate)

Structural Similarities :

- Both compounds contain a phosphorodithioate core (P=S and thioether linkages).

Key Differences :

- Substituents: Disulfoton-sulfone has an ethylsulfonyl group, enhancing its stability and systemic insecticidal activity.

- Applications : Disulfoton-sulfone is a systemic insecticide, while the target compound’s applications remain less documented but may align with industrial uses.

- Environmental Fate: The sulfone group in disulfoton-sulfone resists hydrolysis, prolonging environmental persistence. The target compound’s nonylphenoxy chain may similarly resist degradation but could hydrolyze to release toxic metabolites like hydrogen sulfide or nonylphenol .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Environmental and Toxicological Profiles

Research Findings and Gaps

- Environmental Impact: The nonylphenoxy moiety raises concerns about persistence, akin to nonylphenol ethoxylates, but combined with phosphorodithioate toxicity, the compound may pose dual hazards .

- Data Gaps: Limited peer-reviewed studies on the target compound’s specific applications, degradation pathways, or ecotoxicological effects highlight the need for further research.

Biological Activity

Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate, commonly referred to as a phosphorodithioate, is a compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies. The focus will be on the compound's effects on various biological systems, its potential applications in medicine and industry, and safety considerations based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₉O₂PS₂

- Molecular Weight : 303.41 g/mol

- IUPAC Name : Ethyl 2-(4-nonylphenoxy)phosphorodithioate

- CAS Number : [Unknown]

The compound features a nonylphenoxy group attached to a phosphorodithioate moiety, which contributes to its unique biological activity.

Ethanethiol derivatives have been studied for their interactions with biological macromolecules. The following mechanisms have been identified:

- Antioxidant Activity : Phosphorodithioates exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that ethanethiol derivatives can inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular function.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis.

Toxicological Profile

Research indicates that ethanethiol derivatives can exhibit varying degrees of toxicity depending on concentration and exposure duration. Key findings include:

- Acute Toxicity : Studies have shown that high concentrations can lead to cytotoxic effects in mammalian cell lines.

- Chronic Exposure Risks : Long-term exposure may result in adverse effects on liver and kidney function.

Case Studies

-

Study on Antioxidant Effects :

A study published in the Journal of Biological Chemistry demonstrated that ethanethiol derivatives could significantly reduce oxidative stress markers in rat liver cells when administered at specific concentrations. The results indicated a dose-dependent relationship between the compound concentration and antioxidant activity. -

Enzyme Inhibition Research :

In a pharmacological study, ethanethiol was found to inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases. -

Toxicity Assessment :

A comprehensive toxicological evaluation conducted by the National Toxicology Program highlighted the potential risks associated with prolonged exposure to ethanethiol compounds, emphasizing the need for safety protocols in industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Cytotoxicity | Dose-dependent cytotoxic effects |

Table 2: Toxicological Data Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethanethiol, 2-(4-nonylphenoxy)-, hydrogen phosphorodithioate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a phosphorodithioic acid precursor with a functionalized nonylphenol derivative. Key steps include:

- Esterification : Use SOCl₂ to convert carboxylic acids to reactive acid chlorides, followed by nucleophilic substitution with thiols (e.g., ethanethiol) under basic conditions (e.g., triethylamine) .

- Optimization : Vary reaction temperature (0–25°C), solvent polarity (e.g., CH₂Cl₂), and stoichiometric ratios to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR for ethanethiol proton environments (δ 1.2–1.5 ppm, -CH₂CH₃), ³¹P NMR for phosphorodithioate linkage (δ 55–65 ppm), and ¹³C NMR for nonylphenoxy aromatic carbons (δ 110–160 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment : HPLC with UV detection (λ = 220–260 nm) and C18 reverse-phase columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (WGK Germany class 3 indicates severe aquatic toxicity; avoid skin/eye contact) .

- Ventilation : Use fume hoods due to potential irritant properties (Hazard Note: Irritant).

- Waste Disposal : Follow EPA guidelines for organophosphorus compounds to mitigate environmental release .

Advanced Research Questions

Q. How do structural variations in the nonylphenoxy moiety impact the compound’s pesticidal efficacy and environmental persistence?

- Methodological Answer :

- Branching Effects : Branched nonyl chains (e.g., 4-nonylphenol ethoxylates) reduce biodegradability compared to linear analogs. Test via OECD 301F biodegradation assays .

- Bioactivity Screening : Compare EC₅₀ values in insecticidal assays (e.g., acetylcholinesterase inhibition) and estrogenic activity via yeast estrogen screen (YES assay) to assess endocrine disruption potential .

Q. Contradictory acute toxicity data exist for phosphorodithioate analogs. How can experimental design address these discrepancies?

- Methodological Answer :

- Standardization : Use OECD Test No. 423 guidelines with consistent test organisms (e.g., rats for oral LD₅₀, Daphnia magna for aquatic toxicity).

- Dose-Response Curves : Include sublethal endpoints (e.g., cholinesterase inhibition at 24/48 hrs) and statistical models (probit analysis).

- Cross-Validation : Compare in vivo results with in vitro hepatocyte assays to isolate metabolic activation pathways .

Q. What computational approaches can predict the environmental fate of this compound, particularly its hydrolysis and photodegradation pathways?

- Methodological Answer :

- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis transition states at phosphorus centers.

- Environmental Simulation : Use EPI Suite™ to estimate half-lives in water/soil. Validate experimentally via GC-MS analysis of degradation products under UV light (λ = 254 nm) .

Q. How does the compound interact with non-target organisms, and what metabolomic tools can elucidate its sublethal effects?

- Methodological Answer :

- Metabolomics : LC-MS/MS profiling of earthworm coelomic fluid or zebrafish embryos to detect oxidative stress biomarkers (e.g., glutathione disulfide).

- Enzyme Assays : Microplate-based acetylcholinesterase inhibition assays with IC₅₀ comparisons to established pesticides (e.g., phorate, disulfoton) .

Key Data Parameters for Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.